Ethyl 1-methyl-3-oxopiperidine-4-carboxylate is an organic compound characterized by its molecular formula and a molecular weight of approximately 185.23 g/mol. This compound features a piperidine ring, with a methyl group at the nitrogen atom and an ethyl ester at the carboxylate position, making it a significant derivative in organic chemistry. Its structure allows for diverse reactivity, making it valuable in synthetic applications and pharmaceutical research.
These reactions enhance its utility in synthesizing more complex organic molecules and pharmaceuticals .
Ethyl 1-methyl-3-oxopiperidine-4-carboxylate exhibits notable biological activity, particularly in the context of medicinal chemistry. It has been investigated for its potential as a building block in the synthesis of receptor agonists and antagonists, which are crucial in drug development for various therapeutic areas. The compound's ability to modulate enzyme activity suggests it may influence cellular signaling pathways, gene expression, and metabolic processes .
The synthesis of Ethyl 1-methyl-3-oxopiperidine-4-carboxylate can be accomplished through various methods:
Ethyl 1-methyl-3-oxopiperidine-4-carboxylate serves multiple applications:
Several compounds share structural similarities with Ethyl 1-methyl-3-oxopiperidine-4-carboxylate, each having unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-oxopiperidine-4-carboxylate | Lacks the ethyl group; simpler structure | |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Contains a benzyl group; used in synthesizing receptor modulators | |
| Methyl 3-hydroxypiperidine-4-carboxylate | Hydroxyl group replaces the carbonyl; different reactivity |
Ethyl 1-methyl-3-oxopiperidine-4-carboxylate stands out due to its specific functional groups that allow for targeted modifications and applications in medicinal chemistry .
Ethyl 1-methyl-3-oxopiperidine-4-carboxylate demonstrates favorable solubility in polar organic solvents due to its amphiphilic molecular structure. The compound exhibits excellent solubility in dimethyl sulfoxide, methanol, and ethanol, which can be attributed to the presence of hydrogen bond acceptor sites within the ester carbonyl and ketone functionalities [1] [2]. These polar organic solvents effectively stabilize the compound through dipole-dipole interactions and hydrogen bonding with the polar functional groups present in the piperidine ring system.
The solubility profile in organic media is significantly influenced by the electron-rich nitrogen atom in the piperidine ring, which enhances interactions with protic solvents. Similar piperidine carboxylate derivatives have shown moderate to good solubility in polar organic solvents such as methanol and ethanol, where the carboxylate functionality can engage in hydrogen bonding with the solvent molecules [2] [3]. The ethyl ester group contributes to the overall lipophilicity of the molecule while maintaining sufficient polarity for dissolution in moderately polar organic systems.
The aqueous solubility of ethyl 1-methyl-3-oxopiperidine-4-carboxylate is notably enhanced when the compound is formulated as its hydrochloride salt. The hydrochloride salt form demonstrates significantly improved water solubility compared to the free base, as confirmed by the enhanced dissolution characteristics observed in pharmaceutical applications [4] [5]. This improvement in aqueous solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates stronger interactions with water molecules through ion-dipole forces.
The free base form exhibits limited water solubility due to the hydrophobic nature of the piperidine ring and the ethyl ester moiety [3]. However, the presence of the ketone functionality at the 3-position and the ester group at the 4-position provides some degree of water compatibility through hydrogen bonding interactions. The compound's solubility behavior in aqueous media is further influenced by the pH of the solution, with enhanced solubility observed under acidic conditions where protonation of the nitrogen atom occurs.
| Solvent Category | Examples | Solubility Classification | Notes |
|---|---|---|---|
| Polar Organic Solvents | DMSO, Methanol, Ethanol | Good | Forms hydrogen bonds [1] [2] |
| Water | Enhanced as HCl salt | Moderate to Good | Salt formation increases solubility [4] [5] |
| Non-polar Solvents | Limited solubility | Poor | Hydrophobic piperidine ring limits solubility [3] |
Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride exhibits a melting point range of 171-173°C, as determined through differential scanning calorimetry analysis [5]. The compound demonstrates moderate thermal stability typical of piperidine ester derivatives, with decomposition occurring at elevated temperatures above 200°C. Thermal analysis reveals that the compound follows decomposition patterns characteristic of organic esters, involving multiple degradation pathways at different temperature ranges.
The thermal decomposition of ethyl ester functionalities typically proceeds through a six-centered elimination mechanism, producing equimolar quantities of ethylene and the corresponding carboxylic acid [6] [7]. At temperatures exceeding 1000 K, ester compounds generally undergo primary decomposition to form ketenes and alcohols, followed by further fragmentation at higher temperatures to produce carbon monoxide, carbon dioxide, and various hydrocarbon fragments [7]. The presence of the piperidine ring system may influence the specific decomposition pathway, potentially providing additional stabilization through resonance effects.
The thermal stability of ethyl 1-methyl-3-oxopiperidine-4-carboxylate is enhanced in its hydrochloride salt form compared to the free base. This increased stability is attributed to the ionic interactions present in the salt form, which require additional energy to disrupt during thermal decomposition [8]. The compound demonstrates stability under standard laboratory conditions but may undergo decomposition upon prolonged heating or exposure to extreme temperatures.
Related piperidine derivatives have shown thermal activation energies approximately 80 kilojoules per mole less than styrene due to the presence of the piperidine ring system [9]. This reduced activation energy suggests that the compound may be more susceptible to thermal decomposition compared to simpler aromatic systems. The thermal decomposition products include carbon oxides, hydrogen chloride, and nitrogen oxides, particularly when the hydrochloride salt form undergoes pyrolysis [8].
| Parameter | Value/Range | Method/Condition | Reference Notes |
|---|---|---|---|
| Melting Point (HCl salt) | 171-173°C | DSC/Melting point apparatus | Experimental data [5] |
| Decomposition Temperature | >200°C (estimated) | TGA analysis | Based on ester decomposition patterns [6] [7] |
| Storage Temperature | -20°C to RT | Sealed containers | Manufacturer recommendations [5] |
| Thermal Stability | Moderate | Compared to similar esters | Literature comparison [9] |
Ethyl 1-methyl-3-oxopiperidine-4-carboxylate demonstrates enhanced stability under acidic conditions, with optimal stability observed in the pH range of 2.0-4.0. Under these conditions, the nitrogen atom in the piperidine ring becomes protonated, forming a stable ammonium cation that resists hydrolytic degradation [10]. The protonated form of the compound exhibits significantly reduced reactivity toward nucleophilic attack, thereby extending its stability in acidic aqueous solutions.
Studies on related piperidine derivatives have shown that compounds containing amidine groups, such as piperidine-containing daunorubicin derivatives, demonstrate maximum stability at pH values around 2.5-3.5 [10]. The stability under acidic conditions is primarily attributed to the predominance of the protonated molecular form, which undergoes slower hydrolysis rates compared to neutral or basic forms. The acid-catalyzed hydrolysis follows pseudo-first-order kinetics, with rate constants significantly lower than those observed under neutral or basic conditions.
The compound exhibits decreased stability under basic conditions, with rapid degradation occurring at pH values above 7.0. Base-catalyzed hydrolysis of the ester functionality becomes the predominant degradation pathway under alkaline conditions, leading to the formation of the corresponding carboxylic acid and ethanol [12]. The hydrolysis reaction follows second-order kinetics under basic conditions, with hydroxide ions acting as nucleophiles attacking the carbonyl carbon of the ester group.
At pH values exceeding 10.0, complete hydrolysis of the ester functionality occurs within hours, accompanied by potential degradation of the piperidine ring system [10]. The base-catalyzed reaction mechanism involves initial nucleophilic attack by hydroxide ions, followed by tetrahedral intermediate formation and subsequent elimination of the ethoxide leaving group. The reaction rate increases exponentially with increasing pH, making storage under basic conditions unsuitable for maintaining compound integrity.
| pH Range | Stability Classification | Primary Reaction | Half-life (estimated) |
|---|---|---|---|
| 0.5-2.0 | Stable | Protonated form | >24 hours [10] |
| 2.0-4.0 | Most Stable | Optimal conditions | >48 hours [10] |
| 4.0-7.0 | Moderate | Gradual hydrolysis | 12-24 hours |
| 7.0-10.0 | Decreasing | Base-catalyzed hydrolysis | 2-8 hours [12] |
| >10.0 | Rapid Degradation | Complete hydrolysis [10] | <1 hour |